molecular formula C11H20ClN3O2 B13970277 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea CAS No. 51795-04-1

1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea

Cat. No.: B13970277
CAS No.: 51795-04-1
M. Wt: 261.75 g/mol
InChI Key: LQLUPFNKVIUCFJ-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea is a chemical compound known for its potential applications in medicinal chemistry, particularly in the development of chemotherapeutic agents. It belongs to the class of nitrosoureas, which are known for their alkylating properties and ability to cross-link DNA, making them effective in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea typically involves the following steps:

    Preparation of 4-ethylcyclohexylamine: This can be synthesized by the hydrogenation of 4-ethylcyclohexanone in the presence of a suitable catalyst.

    Formation of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)urea: This intermediate is prepared by reacting 4-ethylcyclohexylamine with 2-chloroethyl isocyanate under controlled conditions.

    Nitrosation: The final step involves the nitrosation of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)urea using a nitrosating agent such as sodium nitrite in an acidic medium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea undergoes several types of chemical reactions, including:

    Alkylation: The compound can alkylate nucleophilic sites in DNA, leading to cross-linking and strand breaks.

    Hydrolysis: In aqueous environments, it can hydrolyze to form various by-products.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Alkylation: Typically occurs in the presence of nucleophiles such as DNA bases.

    Hydrolysis: Occurs in the presence of water or aqueous solutions.

    Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

    Alkylation: Cross-linked DNA strands.

    Hydrolysis: Various by-products, including urea derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosourea chemistry.

    Biology: Studied for its effects on cellular processes and DNA interactions.

    Medicine: Investigated for its potential as a chemotherapeutic agent due to its DNA alkylating properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea involves the following steps:

    DNA Alkylation: The compound alkylates nucleophilic sites in DNA, leading to cross-linking and strand breaks.

    Inhibition of DNA Replication and Transcription: The cross-linked DNA strands inhibit replication and transcription processes, leading to cell death.

    Induction of Apoptosis: The DNA damage triggers apoptotic pathways, resulting in programmed cell death.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-chloroethyl)-1-nitrosourea: Another nitrosourea compound with similar alkylating properties.

    1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Similar structure but with a cyclohexyl group instead of a 4-ethylcyclohexyl group.

Uniqueness

1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its 4-ethylcyclohexyl group may influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

51795-04-1

Molecular Formula

C11H20ClN3O2

Molecular Weight

261.75 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea

InChI

InChI=1S/C11H20ClN3O2/c1-2-9-3-5-10(6-4-9)13-11(16)15(14-17)8-7-12/h9-10H,2-8H2,1H3,(H,13,16)

InChI Key

LQLUPFNKVIUCFJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)NC(=O)N(CCCl)N=O

Origin of Product

United States

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